Product packaging for 2-(1,3-thiazol-4-yl)propanoic acid(Cat. No.:CAS No. 1190392-81-4)

2-(1,3-thiazol-4-yl)propanoic acid

Cat. No.: B8729887
CAS No.: 1190392-81-4
M. Wt: 157.19 g/mol
InChI Key: FMZBIKUWVVQHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Thiazol-4-yl)propanoic acid (CAS 1314923-35-7) is a chemical compound integrating a propanoic acid chain with a 1,3-thiazole heterocycle. The thiazole ring, a five-membered structure containing sulfur and nitrogen atoms, is planar and characterized by significant pi-electron delocalization, which contributes to its aromaticity . This scaffold is of significant interest in medicinal and agrochemical research due to the privileged role of thiazole motifs in biologically active molecules. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties . The presence of both the carboxylic acid functional group and the electron-rich thiazole ring in this molecule makes it a versatile building block for synthetic chemists. It can serve as a key intermediate in the synthesis of more complex molecules, such as peptidomimetics, or be used to create amide and ester derivatives for structure-activity relationship (SAR) studies . The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B8729887 2-(1,3-thiazol-4-yl)propanoic acid CAS No. 1190392-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1190392-81-4

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9)

InChI Key

FMZBIKUWVVQHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1,3 Thiazol 4 Yl Propanoic Acid and Its Analogues

Classical and Established Synthetic Routes to the 2-(1,3-thiazol-4-yl)propanoic Acid Scaffold

Traditional methods for constructing the this compound framework primarily rely on foundational reactions for thiazole (B1198619) ring formation, followed by or concurrent with the introduction and modification of the propanoic acid side chain.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.combepls.com For the synthesis of derivatives related to this compound, a key starting material would be an α-haloketone bearing a propanoic acid moiety or a precursor that can be converted to it.

Key Features of the Hantzsch Synthesis:

Versatility: The reaction allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. bepls.com

Reaction Conditions: The synthesis is often carried out in a suitable solvent, and various modifications have been developed to improve yields and reaction conditions, including the use of greener solvents and catalysts. bepls.comnih.gov Microwave-assisted Hantzsch reactions have also been shown to reduce reaction times and improve yields. nih.gov

Modifications: Numerous modifications to the original Hantzsch synthesis have been developed to enhance its efficiency and scope. These include one-pot multi-component procedures and the use of reusable catalysts like silica-supported tungstosilisic acid. nih.gov A modified Hantzsch method involves the cyclocondensation of a thioamide with an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated to the thiazole. researchgate.net

Multi-step Reaction Sequences for Thiazole Ring Formation

Beyond the direct Hantzsch synthesis, multi-step sequences offer alternative pathways to the thiazole ring, providing flexibility in substrate scope and functional group compatibility. msu.edu These sequences often involve the construction of a key intermediate that is then cyclized to form the thiazole core.

Alternative Thiazole Ring Syntheses:

Cook-Heilborn Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents to form 5-aminothiazoles. pharmaguideline.comwikipedia.org

Robinson-Gabriel Synthesis: This pathway involves the cyclization of α-acylaminoketones to form oxazoles, which can then be converted to thiazoles. bepls.com

From Thioamides: Thioamides can react with various reagents, not just α-haloketones, to yield thiazole derivatives. organic-chemistry.org

These multi-step approaches allow for the strategic introduction of the propanoic acid side chain at different stages of the synthesis, either before or after the formation of the thiazole ring.

Carboxylic Acid Functionalization Strategies

Once the thiazole ring is in place, or if a precursor is used, various strategies can be employed to introduce or modify the carboxylic acid functionality.

Common Functionalization Techniques:

Hydrolysis of Esters or Nitriles: A common method is the hydrolysis of a corresponding ester or nitrile group attached at the 4-position of the thiazole ring. This is a standard transformation in organic synthesis.

Oxidation of Alcohols or Aldehydes: If the thiazole intermediate bears a primary alcohol or an aldehyde group at the appropriate position, it can be oxidized to the carboxylic acid using standard oxidizing agents. google.com

From Halomethylthiazoles: A monohalomethylthiazole can be converted to the corresponding hydroxymethylthiazole, which is then oxidized to the thiazole carboxylic acid. google.com

Table 1: Overview of Classical Synthetic Strategies

Strategy Description Key Reactants Advantages
Hantzsch Thiazole Synthesis Condensation reaction to form the thiazole ring. synarchive.combepls.com α-haloketone, Thioamide Versatile, well-established, many modifications available. bepls.comnih.gov
Multi-step Sequences Stepwise construction of the thiazole ring through various intermediates. msu.edu Varies depending on the specific route (e.g., α-aminonitriles, α-acylaminoketones). bepls.compharmaguideline.com Flexible, allows for complex substituent patterns.
Carboxylic Acid Functionalization Introduction or modification of the carboxylic acid group on a pre-formed thiazole ring. Thiazole with a precursor group (ester, nitrile, alcohol, etc.). Utilizes standard and reliable chemical transformations.

Advanced and Stereoselective Synthesis of Chiral this compound

The synthesis of chiral this compound, where the stereocenter is at the C-2 position of the propanoic acid moiety, requires more sophisticated and stereocontrolled methods.

Asymmetric Construction of the Chiral Center at C-2 of the Propanoic Acid Moiety

Creating the chiral center in the propanoic acid side chain with high enantioselectivity is a key challenge. This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org

Use of Chiral Auxiliaries:

Evans Auxiliaries (Oxazolidinones): These are widely used chiral auxiliaries that can be acylated with a propionyl group. rsc.org The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation at the α-position of the propionyl group. Subsequent removal of the auxiliary yields the chiral propanoic acid derivative.

Camphorsultam: This is another effective chiral auxiliary that can be used in a similar manner to Evans auxiliaries for asymmetric alkylation reactions. wikipedia.org

Pseudoephedrine: This can be used as a chiral auxiliary by forming an amide with propanoic acid. Deprotonation and subsequent alkylation occur with high diastereoselectivity. wikipedia.org

tert-Butanesulfinamide: This versatile chiral reagent is extensively used for the asymmetric synthesis of a wide variety of chiral amines, which can be precursors to other chiral molecules. yale.edu

The general principle involves attaching the propanoic acid moiety to the chiral auxiliary, performing a diastereoselective reaction to create the new stereocenter, and then cleaving the auxiliary to release the enantiomerically enriched product.

Enantioselective Approaches in Thiazole Derivative Synthesis

Enantioselective synthesis aims to directly produce one enantiomer of a chiral molecule over the other, often using chiral catalysts or reagents. researchgate.net While the primary focus for this compound is the stereocenter on the side chain, enantioselective methods can also be applied to the synthesis of the thiazole ring itself if it contains stereocenters.

Strategies for Enantioselective Synthesis:

Chiral Catalysis: The use of chiral catalysts can promote the formation of one enantiomer of a product over the other. For instance, in the context of thiazoline synthesis (a related heterocycle), asymmetric routes have been developed using methods like the Sharpless asymmetric dihydroxylation as a key step. nih.gov

Biocatalysis: Enzymes, such as lactate dehydrogenases, can be used for the asymmetric synthesis of chiral hydroxypropanoic acids, which could serve as precursors. nih.gov

Resolution: Racemic mixtures of the final product or a key intermediate can be separated into their constituent enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Table 2: Comparison of Stereoselective Synthetic Methods

Method Approach Key Features Typical Outcome
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org Stoichiometric use of the auxiliary, high diastereoselectivity, auxiliary removal required. wikipedia.orgrsc.org High enantiomeric excess of the desired stereoisomer.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer. researchgate.netnih.gov Substoichiometric amounts of the catalyst, potential for high turnover numbers. Enantiomerically enriched product.
Biocatalysis Use of enzymes to perform stereoselective transformations. nih.gov Mild reaction conditions, high enantioselectivity. nih.gov Optically pure products.

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of environmentally benign synthetic routes for pharmacologically significant molecules like this compound and its analogues is a central focus of contemporary chemical research. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiazole derivatives. This section explores sustainable approaches, focusing on solvent-free and aqueous reaction conditions, as well as catalytic methods that enhance atom economy.

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Consequently, there is a significant drive towards developing solvent-free methods or replacing traditional solvents with greener alternatives like water.

Aqueous Medium Reactions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in the synthesis of thiazole derivatives has been shown to be effective in several instances. For example, the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid has been successfully achieved by reacting N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in a refluxing water solution. nih.gov This reaction proceeds for 2 hours and forms a water-soluble amino acid hydrochloride, which is then converted to the final product by the addition of sodium acetate. nih.gov Studies have shown that conducting this type of reaction in water in the presence of sodium carbonate can lead to the best yields. nih.govresearchgate.net

Similarly, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported from the reaction of dithiocarbamates and α-halocarbonyl compounds using water as the solvent. bepls.com In this catalyst-free approach, the reactants are refluxed for 20 hours to yield the desired thiazole derivatives in good yields (75–90%). bepls.com Furthermore, multicomponent domino reactions for the synthesis of trisubstituted thiazoles have been carried out in water under microwave conditions, which offers the benefits of a green solvent, reduced reaction times, and high yields. bepls.com

The table below summarizes various aqueous-based synthetic approaches for thiazole derivatives analogous in structure to this compound.

Table 1: Examples of Aqueous Synthesis of Thiazole Analogues

Product Reactants Conditions Yield Reference
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid N-phenyl-N-thiocarbamoyl-β-alanine, Chloroacetaldehyde Refluxing water, 2 hours Not specified nih.gov
4-Substituted-2-(alkylsulfanyl)thiazoles Dithiocarbamates, α-halocarbonyl compounds Refluxing water, 20 hours (catalyst-free) 75-90% bepls.com
Trisubstituted thiazoles Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides Water, Microwave irradiation Good to very good bepls.com

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions represent another important green chemistry strategy. These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified purification processes. A notable example is the rapid, one-pot synthesis of hydrazinyl thiazoles under solvent- and catalyst-free conditions. bepls.com This method involves the reaction of aryl ketones, thiosemicarbazide (B42300), and substituted phenacyl bromides under microwave irradiation (300 W) for a very short duration of 30–175 seconds. bepls.com This approach highlights the potential for significant reductions in waste and energy consumption.

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. The use of reusable catalysts is particularly beneficial as it minimizes waste. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is also a key consideration in sustainable synthesis.

Catalytic Approaches:

For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives. bepls.com This reaction proceeds in good yields (79%-90%) under either conventional heating or ultrasonic irradiation. bepls.com Another example is the use of 1,4-diazabicyclo[2.2.2]-octane (DABCO) as an eco-friendly and recyclable basic catalyst for synthesizing thiazole derivatives containing a benzofuran moiety. bepls.com

More recently, magnetic nanoparticles have emerged as highly efficient and easily separable catalysts. NiFe2O4 nanoparticles have been used to catalyze the green one-pot synthesis of thiazole scaffolds in an ethanol (B145695):water solvent system. nih.gov The catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity.

Table 2: Green Catalysts in the Synthesis of Thiazole Analogues

Catalyst Reaction Type Conditions Advantages Reference
Silica-supported tungstosilisic acid One-pot multi-component synthesis of Hantzsch thiazole derivatives Conventional heating or ultrasonic irradiation Reusable catalyst, Good yields (79-90%) bepls.com
1,4-diazabicyclo[2.2.2]-octane (DABCO) Synthesis of thiazole derivatives with benzofuran moiety Not specified Eco-friendly, Recyclable, Good to excellent yields bepls.com

Atom Economy:

High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that contains portions of all reactants, are inherently atom-economical. The one-pot synthesis of Hantzsch thiazole derivatives mentioned earlier is an example of an MCR that demonstrates good atom economy. bepls.com

Chemical Reactivity and Mechanistic Pathways of 2 1,3 Thiazol 4 Yl Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a wide array of derivatives through reactions such as esterification and amidation.

Esterification and Amidation Reactions for Derivative Formation

The carboxylic acid functionality of 2-(1,3-thiazol-4-yl)propanoic acid readily undergoes esterification and amidation, which are fundamental reactions for creating a diverse range of derivatives. These transformations are crucial in various applications, including the synthesis of biologically active molecules. nih.govrsc.org

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ceon.rsyoutube.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. The reactivity of the alcohol follows the order: primary > secondary > tertiary. ceon.rs For instance, the reaction with 1-propanol (B7761284) in the presence of sulfuric acid can yield n-propyl 2-(1,3-thiazol-4-yl)propanoate. ceon.rs

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These activated intermediates then readily react with primary or secondary amines to form the corresponding amides. This method is widely employed in the synthesis of complex molecules, including potential c-Met kinase inhibitors, where thiazole (B1198619) carboxamide scaffolds are key structural motifs. nih.gov

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReactantsReagents/ConditionsProduct
EsterificationThis compound, 1-PropanolH₂SO₄ (catalyst), Heatn-Propyl 2-(1,3-thiazol-4-yl)propanoate
AmidationThis compound, AnilineEDC, HOBt, DMFN-phenyl-2-(1,3-thiazol-4-yl)propanamide
AmidationThis compound, Piperidine (B6355638)SOCl₂, then Piperidine(Piperidin-1-yl)-[2-(1,3-thiazol-4-yl)]propan-1-one

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from this compound is a potential transformation, although it often requires specific conditions. The stability of the resulting carbanion or the transition state leading to it is a key factor. For aromatic carboxylic acids, decarboxylation can be facilitated by transition metal catalysts. thieme-connect.de In the context of thiazole carboxylic acids, the position of the carboxyl group on the ring significantly influences the ease of decarboxylation. For example, some 1,3,4-thiadiazole-2-carboxylic acids are known to undergo spontaneous decarboxylation in solution. nih.gov While specific studies on the decarboxylation of this compound are not extensively documented, related thiazole-5-carboxylic acids have been shown to decarboxylate under acidic conditions via unimolecular or bimolecular mechanisms depending on the proton activity. rsc.org Thermal decarboxylation of thiazole dicarboxylic acids is also a known synthetic route to obtain the parent thiazole ring system. udayton.edu

Reactions with Metal Centers (Ligand Chemistry)

The this compound molecule possesses multiple potential coordination sites for metal ions, namely the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylate group. This makes it and its derivatives interesting ligands in coordination chemistry. The thiazole ring typically coordinates to metal ions through the nitrogen atom. researchgate.net The carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion. The specific coordination mode depends on the metal ion, the solvent, and the presence of other ligands. For instance, 1,3-thiazole has been shown to coordinate to Cu(II) ions through its nitrogen atom without disrupting the dimeric structure of copper(II) acetate. researchgate.net Similarly, Schiff base ligands derived from thiazoles form stable complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. The synthesis of metal complexes with ligands containing a propanoic acid side chain, such as 3-(3-acetylthioureido)propanoic acid, has also been reported, where the ligand acts as a bidentate donor. sciencescholar.us

Table 2: Potential Coordination Modes in Metal Complexes
Donor Atom(s)Coordination ModeExample Metal Ions
Thiazole NitrogenMonodentateCu(II), Fe(II)
Carboxylate OxygensMonodentate, Bidentate, BridgingCu(II), Zn(II), Co(II)
Thiazole Nitrogen and Carboxylate OxygenBidentate (Chelating)Ni(II), Cd(II)

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an electron-rich heterocyclic system, but the presence of the electronegative nitrogen and sulfur atoms influences its reactivity. It can undergo both electrophilic and nucleophilic reactions, with the outcome depending on the reaction conditions and the nature of the substituents on the ring. pharmaguideline.com

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally susceptible to electrophilic aromatic substitution. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org The position of substitution is directed by the existing substituents and the inherent electronic nature of the ring. The C5 position is the most electron-rich and therefore the most favorable site for electrophilic attack, provided it is unsubstituted. pharmaguideline.com If the C5 position is blocked, substitution may occur at the C4 position, although this is less common. The C2 position is the most electron-deficient and generally resistant to electrophilic attack. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For these reactions to proceed, an acid catalyst is often required to activate the electrophile. masterorganicchemistry.comyoutube.com The propanoic acid side chain at the 4-position of the title compound is an electron-withdrawing group, which would generally deactivate the ring towards electrophilic substitution.

Table 3: Regioselectivity of Electrophilic Substitution on the Thiazole Ring
PositionRelative ReactivityFavored Reactions
C5Most reactiveHalogenation, Nitration, Sulfonation
C4Less reactiveSubstitution if C5 is blocked
C2Least reactiveGenerally unreactive towards electrophiles

Nucleophilic Additions and Ring Transformations

Nucleophilic attack on the thiazole ring is also possible, particularly at the electron-deficient C2 position. pharmaguideline.com The acidity of the proton at C2 is enhanced, allowing for deprotonation by strong bases like organolithium reagents. The resulting C2-lithiated species is a potent nucleophile and can react with various electrophiles. pharmaguideline.com Nucleophilic substitution can also occur, especially if a good leaving group is present on the ring. For instance, halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com Under certain conditions, the thiazole ring can undergo transformations. For example, treatment with Raney nickel can lead to reductive desulfurization and cleavage of the ring. pharmaguideline.com Nucleophilic attack can also lead to ring-opening, especially if the thiazole ring is quaternized at the nitrogen atom, which further increases the electrophilicity of the ring carbons. udayton.edu

Tautomerism and Aromaticity Considerations within the Thiazole Ring

The chemical behavior of this compound is intrinsically linked to the electronic properties of its core thiazole ring. The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. britannica.comslideshare.net Its aromaticity stems from the delocalization of six π-electrons across the ring, fulfilling Hückel's rule. nih.govyoutube.com This electron delocalization imparts significant stability to the ring system. numberanalytics.com

The aromatic character of thiazole is well-documented and supported by spectroscopic data. For instance, the proton NMR chemical shifts for ring protons in thiazoles typically appear between 7.27 and 8.77 ppm, which is indicative of a strong diamagnetic ring current characteristic of aromatic compounds. wikipedia.org The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the aromatic sextet. nih.gov This aromaticity means the thiazole ring is planar and relatively stable. slideshare.net

Tautomerism, the migration of a proton, is a key consideration for heterocyclic compounds. In the case of this compound, several potential tautomeric forms can be considered, primarily involving the interplay between the thiazole ring and the propanoic acid side chain. While the thiazole ring itself is generally stable in its aromatic form, substituents can influence the manifestation of different tautomers. For instance, studies on substituted thiazolones have detailed the equilibrium between keto and enol forms. capes.gov.br For this compound, potential, though less common, tautomers could arise from proton shifts between the carboxylic acid group and the nitrogen atom of the thiazole ring, forming a zwitterionic species. The predominant form, however, remains the one depicted, due to the high energetic cost of disrupting the aromaticity of the thiazole ring.

| Spectroscopy | 1H NMR shifts (7.27-8.77 ppm) indicate a diamagnetic ring current. | wikipedia.org |

Reaction Mechanism Elucidation for Transformations Involving this compound

The reactivity of this compound is governed by the constituent functional groups: the aromatic thiazole ring and the carboxylic acid side chain. The elucidation of reaction mechanisms for its transformations involves understanding how these parts of the molecule interact with various reagents through different pathways.

Pericyclic and Concerted Mechanisms

Pericyclic reactions are concerted processes that occur through a cyclic transition state. While less common than stepwise reactions for simple thiazoles, they are known to occur under specific conditions, particularly in cycloaddition reactions. wikipedia.org

A notable example of a pericyclic-type reaction that thiazole derivatives can undergo is the Diels-Alder reaction. Thiazoles can react with potent dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), typically at high temperatures. wikipedia.org This reaction often proceeds via a formal [4+2] cycloaddition, followed by the extrusion of a small molecule, like sulfur, to yield a pyridine (B92270) derivative.

One study detailed a reaction of a substituted thiazole with DMAD that proceeded through a complex, multi-step pathway involving several concerted steps. The proposed mechanism included a [2+2] cycloaddition forming a cyclobutene (B1205218) intermediate, followed by a 4-electron electrocyclic ring-opening to a 1,3-thiazepine, and a subsequent 6-electron electrocyclic ring-closing before the final extrusion of sulfur. wikipedia.org Although this specific pathway was observed for a 2-(dimethylamino)thiazole, it illustrates the potential for this compound to participate in concerted mechanisms under suitable conditions, leading to significant structural transformations.

Stepwise Reactions and Intermediate Characterization

Stepwise reactions, involving the formation of one or more reactive intermediates, are the most common transformation pathways for thiazole derivatives. These reactions can target the thiazole ring or the propanoic acid side chain.

Reactions at the Thiazole Ring: The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions. numberanalytics.compharmaguideline.com The positions on the ring exhibit different reactivities. The C2 position is the most acidic and susceptible to deprotonation by strong bases like organolithium compounds, forming a nucleophilic intermediate that can react with various electrophiles. wikipedia.orgpharmaguideline.com Electrophilic substitution, such as nitration or halogenation, typically occurs at the C5 position, which is the most electron-rich carbon. wikipedia.orgpharmaguideline.com

A classic stepwise reaction for forming the thiazole ring itself is the Hantzsch thiazole synthesis. youtube.com This reaction involves the condensation of an α-haloketone with a thioamide. The mechanism proceeds through distinct intermediates:

An initial S-alkylation (an SN2 reaction) of the thioamide's sulfur atom on the α-haloketone forms an acyclic intermediate. youtube.com

This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. youtube.com

A final dehydration step yields the aromatic thiazole ring. youtube.com

The characterization of these intermediates is crucial for confirming the reaction pathway. Spectroscopic methods such as NMR and IR can be used to identify the structures of these transient species.

Reactions of the Propanoic Acid Side Chain: The propanoic acid moiety of this compound can undergo typical carboxylic acid reactions, which are almost exclusively stepwise. For example, Fischer esterification with an alcohol under acidic catalysis proceeds through a tetrahedral intermediate. Similarly, conversion to an acyl chloride using thionyl chloride, followed by reaction with an amine to form an amide, involves a nucleophilic acyl substitution mechanism with well-defined intermediates. researchgate.net

Table 2: Common Stepwise Reactions and Intermediates

Reaction Type Reagents Key Intermediate Position Reference
Deprotonation Organolithium bases C2-lithiated thiazole C2 wikipedia.org
Electrophilic Substitution Nitrating/Halogenating agents Sigma complex (Wheland intermediate) C5 wikipedia.orgpharmaguideline.com
Hantzsch Synthesis α-haloketone, thioamide Acyclic S-alkylated species, cyclized non-aromatic species Ring Formation youtube.com

| Esterification | Alcohol, Acid catalyst | Tetrahedral intermediate | Carboxyl Group | researchgate.net |

Structural Modifications and Derivative Synthesis of 2 1,3 Thiazol 4 Yl Propanoic Acid Analogues

Design and Synthesis of Thiazole (B1198619) Ring-Modified Analogues

Modifications to the thiazole ring are a primary strategy for modulating the biological properties of these compounds. The aromatic nature of the thiazole ring allows for various substitution and fusion reactions, enabling a thorough investigation of its role in molecular interactions. nih.govresearchgate.net

The strategic placement of substituents on the thiazole ring is crucial for defining a compound's biological activity. researchgate.net SAR studies have demonstrated that even minor changes to the substitution pattern can lead to significant differences in potency and selectivity.

A common synthetic route to produce substituted 2-amino-thiazole derivatives involves the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides or thiourea (B124793). researchgate.net For instance, refluxing 3-bromo-2-oxopropanoic acid ethyl ester with an arylthiourea in ethanol (B145695) can yield 2-(arylamino)-thiazole-4-carboxylic acid derivatives. nih.gov

Research into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown that substitutions on the phenyl ring at the C4 position of the thiazole influence antiproliferative activity. nih.gov The synthesis involves reacting N-phenyl-N-thiocarbamoyl-β-alanine with appropriately substituted phenacyl bromides. nih.govnih.gov The introduction of electron-withdrawing or electron-donating groups on this phenyl ring allows for a systematic exploration of electronic effects on activity. For example, compounds bearing a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group at this position have been synthesized and evaluated. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected thiazole-substituted analogues against the A549 human lung carcinoma cell line.

Table 1: In Vitro Antiproliferative Activity of Thiazole Ring-Substituted Analogues

Compound R (Substitution at C4-phenyl) IC₅₀ (µM) against A549 cells
5 H > 100
6 4-Cl 95.7 ± 4.1
7 4-OCH₃ 91.3 ± 4.5
8 4-CH₃ > 100

Data sourced from reference nih.gov. The data indicates that substitution on the C4-phenyl ring has a modest effect on cytotoxicity in this specific series, with unsubstituted and methyl-substituted analogues showing little activity.

Fusing a second ring system to the thiazole core creates a more rigid and structurally complex scaffold, which can lead to enhanced binding affinity and novel biological activities. Thiazolo-fused quinazolinones, for example, have been investigated for their cytotoxic properties. mdpi.com

One synthetic approach involves building the quinazoline (B50416) ring first, followed by the fusion of the thiazole unit. This can be achieved by preparing an amino-quinazoline, which is then reacted with Appel salt to form an N-arylmino-1,2,3-dithiazole intermediate. This intermediate can be converted to a cyanothioformamide, which then undergoes intramolecular C-S bond formation to yield the fused thiazolo[5,4-f]quinazolin-9-one system. mdpi.com

Another strategy involves the one-pot reaction of N-substituted indole-3-carboxaldehydes with thioglycolic acid and thiosemicarbazide (B42300) to generate fused thiazolo[4,3-b]-1,3,4-thiadiazoles. ekb.eg Similarly, thiazolo[4,5-d]pyrimidines can be synthesized via the Michael addition reaction of 4-thiazolidinones with thiourea. researchgate.net A three-component reaction of a thiourea, an α-haloketone, and dialkyl acetylenedicarboxylate (B1228247) (DMAD/DEtAD) has also been shown to efficiently produce thiazole-pyrimidines. nih.gov These methods provide access to a diverse range of fused systems for biological evaluation.

Chemical Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain is another key site for chemical modification, offering opportunities to alter the molecule's polarity, size, and hydrogen bonding capacity. ashp.org

Variations in the length and branching of the alkyl acid side chain can impact how the molecule fits into a biological target's binding site. While many studies retain the propanoic acid structure, related research has explored different chain lengths. For example, the synthesis of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)-methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid involves an acetic acid moiety, representing a shorter chain length compared to the propanoic acid core. ukma.edu.ua The synthesis is achieved by reacting the corresponding thiol with sodium monochloroacetate. ukma.edu.ua Further studies have also explored derivatives like 2-{1-[(2, 4-Dimethyl-1, 3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, where the propanoic acid is attached to a piperidine (B6355638) ring, introducing significant branching and conformational constraint. calpaclab.com

Introducing new functional groups onto the side chain can dramatically alter a compound's properties. ashp.org For instance, the carboxylic acid of the propanoic acid chain can be converted into amides, esters, or hydrazides.

Structure-Activity Relationships (SAR) in 2-(1,3-thiazol-4-yl)propanoic Acid Derivatives (Focus on Mechanistic In Vitro Data)

SAR studies integrate the effects of structural modifications to provide a coherent picture of the features required for biological activity. For derivatives of this compound, in vitro data reveals critical insights.

A prominent example comes from the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series, where modifications to an acetylphenyl moiety led to potent antiproliferative agents. nih.gov The key SAR findings from this study are summarized below:

Propanoic Acid Moiety: The free carboxylic acid is crucial for activity. Esterification of the propanoic acid to its methyl ester led to a significant decrease in cytotoxicity against A549 lung cancer cells, with viability remaining high (>80%). nih.gov

Side-Chain Functionalization: The most significant enhancement in activity was observed upon converting the acetyl group on the phenyl ring to an oxime (-C=NOH). Compound 21 , a carboxylic acid with a hydroxyimino group, displayed an IC₅₀ of 5.42 µM, while its methyl ester counterpart (22 ) was even more potent with an IC₅₀ of 2.47 µM. This suggests that in this specific case, the ester may improve cell permeability, allowing the crucial oxime functional group to reach its target. nih.gov

Thiazole Substitution: As noted earlier, substitutions on the 4-phenyl ring of the thiazole had a less pronounced, though still noticeable, effect on activity compared to the side-chain modifications. nih.gov

The table below details the SAR for key derivatives, highlighting the potent effect of the oxime functionalization.

Table 2: SAR of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives (In Vitro Antiproliferative Activity against A549 cells)

Compound R¹ (Propanoic Acid) R² (Phenyl Group Modification) IC₅₀ (µM)
5 -COOH -C(O)CH₃ > 100
13 -COOCH₃ -C(O)CH₃ 94.2 ± 3.8
21 -COOH -C(=NOH)CH₃ 5.42 ± 0.21
22 -COOCH₃ -C(=NOH)CH₃ 2.47 ± 0.13
27 -COOH -C(=NNHPh)CH₃ > 100

Data sourced from reference nih.gov. This data clearly demonstrates that the introduction of an oxime group (compounds 21, 22) dramatically increases cytotoxic activity compared to the parent ketone (5) or the corresponding hydrazone (27).

These mechanistic in vitro studies underscore the importance of specific functional groups and their strategic placement within the this compound framework for achieving desired biological effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

While comprehensive Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound are not extensively reported in publicly available literature, the principles of QSAR can be applied to understand the structure-activity relationships (SAR) observed in related series of compounds. SAR studies on analogous structures, such as 2-[4-(thiazol-2-yl)phenyl]propionic acids, which are potent inhibitors of cyclooxygenase, provide valuable insights that can be extrapolated to the this compound framework. nih.gov

These studies indicate that specific structural features are crucial for biological activity. The inhibitory potency of these compounds is significantly influenced by the nature and position of substituents on both the thiazole and phenyl rings. nih.gov For instance, the presence of a methyl group on the thiazole ring and halogen atoms on the phenyl ring has been shown to be favorable for inhibitory activity against cyclooxygenase. nih.gov

A qualitative QSAR can be inferred from these findings, suggesting that descriptors related to steric bulk, lipophilicity, and electronic effects are key determinants of activity. The general approach in such QSAR studies involves correlating various calculated molecular descriptors (e.g., topological, electronic, and physicochemical) with the observed biological activity to develop a predictive model. pharmaguideline.comias.ac.inscience.gov

The following data table, derived from SAR studies on related thiazole derivatives, illustrates the impact of different substituents on biological activity.

Substituent Position Substituent Observed Effect on Cyclooxygenase Inhibition
Thiazole Ring (Position 4 and/or 5)MethylFavorable for activity nih.gov
Thiazole Ring (Position 2)Bulky Alkyl GroupsWeak inhibitory activity nih.gov
Thiazole Ring (Position 2)Polar Functional GroupsWeak inhibitory activity nih.gov
Phenyl Ring (Position 3)Halogens (e.g., Cl, Br)Favorable for activity nih.gov
Phenyl Ring (Position 3)Thiomethyl GroupReduced in vivo anti-inflammatory activity despite strong in vitro inhibition nih.gov

Positional and Electronic Effects of Substituents on Molecular Interactions

The position and electronic nature of substituents on the this compound scaffold play a critical role in defining its molecular interactions with biological targets. The thiazole ring itself is an aromatic heterocycle with distinct electronic properties. The nitrogen atom at position 3 acts as an electron-withdrawing group, influencing the electron density around the ring. pharmaguideline.comias.ac.in This inherent electronic distribution makes certain positions on the ring more or less susceptible to substitution and interaction with biological macromolecules.

The electron density at different positions of the thiazole ring affects its reactivity and interaction with electrophiles and nucleophiles. Position C5 is generally the most electron-rich and therefore a primary site for electrophilic substitution, while position C2 is the most electron-deficient and susceptible to deprotonation by strong bases. pharmaguideline.comwikipedia.org

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl) and methoxy (B1213986) groups can increase the electron density of the thiazole ring. The introduction of a methyl group at position 4 or 5 of the thiazole ring in related cyclooxygenase inhibitors was found to be beneficial for their activity. nih.gov This suggests that increased electron density at these positions may enhance favorable interactions, such as van der Waals or hydrophobic interactions, within the active site of the enzyme.

The position of the substituent is as crucial as its electronic nature. For instance, bulky alkyl groups at the 2-position of the thiazole ring in cyclooxygenase inhibitors led to a decrease in potency, likely due to steric hindrance that prevents optimal binding to the enzyme's active site. nih.gov Similarly, polar functional groups at this position also resulted in weaker inhibitors, indicating that this region of the molecule may be situated in a hydrophobic pocket of the target enzyme. nih.gov

Mechanistic Biological Studies of 2 1,3 Thiazol 4 Yl Propanoic Acid and Its Derivatives

Enzyme Target Interaction and Inhibition Studies (In Vitro Research Models)

The interaction of 2-(1,3-thiazol-4-yl)propanoic acid derivatives with various enzymes has been a subject of interest in biochemical research. These studies aim to understand the inhibitory potential and the kinetic behavior of these compounds against specific enzymatic targets.

Kinetic Analysis of Enzyme Inhibition (e.g., COX, LeuRS, CK2, ASK1, DHFR, MTHFR)

Cyclooxygenase (COX) Inhibition:

Thiazole (B1198619) derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. medchemexpress.com The core structure, often containing a propionic acid or a related functional group, is crucial for their inhibitory activity.

Research has demonstrated that certain thiazole derivatives can exhibit potent and selective inhibition of COX isoenzymes. For instance, a study on thiazole carboxamide derivatives identified compounds with significant inhibitory activity against both COX-1 and COX-2. guidetopharmacology.org Compound 2b in this study showed potent inhibition of both COX-1 and COX-2 with IC₅₀ values of 0.239 µM and 0.191 µM, respectively. guidetopharmacology.org Another derivative, 2a , displayed a high selectivity ratio for COX-2. guidetopharmacology.org Similarly, other research has identified N-aryl-4-aryl-1,3-thiazole-2-amine derivatives and 1-(4-ethylcarboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline derivatives as selective COX-1 inhibitors. medchemexpress.com

A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were synthesized and showed strong anti-inflammatory activity correlated with their potent inhibition of cyclooxygenase. researchgate.net The substitution pattern on both the benzene (B151609) and thiazole rings was found to be a critical determinant of this inhibitory activity. researchgate.net Furthermore, some thiazole derivatives have been shown to potently inhibit COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production, with IC₅₀ values in the low micromolar range. medchemexpress.com

Table 1: In Vitro COX Inhibition by Thiazole Derivatives

Compound Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Source
Compound 2b (thiazole carboxamide derivative) COX-1 0.239 1.251 guidetopharmacology.org
COX-2 0.191 guidetopharmacology.org
Compound 2a (thiazole carboxamide derivative) COX-2 0.958 2.766 guidetopharmacology.org
Compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) COX-1 0.0556 - medchemexpress.com
COX-2 (PGE2 production) 9.01 medchemexpress.com
Compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) COX-2 (PGE2 production) 11.65 - medchemexpress.com

Casein Kinase 2 (CK2) Inhibition:

While direct inhibition of CK2 by this compound derivatives is not extensively documented in the reviewed literature, related compounds containing a propanoic acid moiety have been identified as potent CK2 inhibitors. For example, 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid was found to be a highly active, ATP-competitive inhibitor of human protein kinase CK2 with an IC₅₀ value of 0.15 µM. nih.gov The propanoic acid group in these inhibitors occupies a position at the solvent-accessible surface in the enzyme's active site. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition:

Derivatives incorporating a thiazole ring have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. A series of 2-(4-methyl-thiazolyl)thio-6-substituted-quinazolin-4-one analogs were synthesized and evaluated for their DHFR inhibitory activity. jetir.org Several of these compounds proved to be potent DHFR inhibitors, with IC₅₀ values ranging from 0.1 to 0.6 µM. jetir.org

Table 2: In Vitro DHFR Inhibition by Thiazole-Containing Quinazolinone Derivatives

Compound Series Target IC₅₀ Range (µM) Source

Leucyl-tRNA Synthetase (LeuRS), Apoptosis Signal-Regulating Kinase 1 (ASK1), and Methylenetetrahydrofolate Reductase (MTHFR) Inhibition:

Based on the reviewed scientific literature, there is no specific information available regarding the kinetic analysis of enzyme inhibition of LeuRS, ASK1, or MTHFR by this compound or its direct derivatives.

Elucidation of Molecular Basis of Ligand-Enzyme Binding

Molecular modeling and docking studies have provided insights into how thiazole derivatives bind to their respective enzyme targets.

COX Enzymes : Docking studies of thiazole derivatives into the active sites of COX-1 and COX-2 have revealed key molecular interactions. For some derivatives, the carboxylate group is crucial for binding, forming interactions with essential amino acid residues such as Arg120 and Tyr355. selleckchem.com The thiazole scaffold itself can fit into the hydrophobic channel of the COX active site, and specific substitutions on the thiazole and associated phenyl rings can enhance binding affinity and selectivity for either COX-1 or COX-2. medchemexpress.comguidetopharmacology.orgselleckchem.com

CK2 : For non-thiazole propanoic acid inhibitors of CK2, the propanoic acid moiety extends into a solvent-accessible region, with its β-CH₂ group making hydrophobic contact with Gly46 and Val53. nih.gov High-throughput docking studies have successfully identified inhibitors that bind competitively at the ATP-binding site of human CK2. nih.gov

DHFR : Molecular modeling of 2-(4-methyl-thiazolyl)thio-quinazolin-4-one inhibitors has shown that their binding and recognition within the DHFR active site are dependent on interactions with key amino acid residues, including Glu30, Phe31, and Phe34. jetir.org

Receptor Binding and Activation Profiling in Research Systems

The scientific literature reviewed did not provide specific data on the receptor binding and activation profiles for this compound or its close derivatives. While other classes of thiazole-containing compounds have been shown to interact with various receptors, such as VEGFR-2 or PPARγ, these findings are not directly applicable to the specified compound structure. nih.gov

Cellular Pathway Modulation in In Vitro Cellular Models

In vitro studies using various cell lines have demonstrated that derivatives of this compound can modulate critical cellular pathways, including those involved in inflammation and cell survival.

Effects on Inflammatory Mediators and Signaling Cascades in Cell Lines

Thiazole-containing compounds have been shown to modulate inflammatory pathways in cellular models. A primary mechanism is the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation. medchemexpress.com In studies using inflammatory cells, certain thiazole derivatives significantly reduced the secretion of PGE2. medchemexpress.com

Furthermore, derivatives such as thiazolidine-4-ones, which can be synthesized from arylpropionic acids, have demonstrated the ability to modulate the production of inflammatory mediators, in part through their antioxidant properties which can counteract the upregulation of pro-inflammatory genes. researchgate.net

Modulation of Apoptosis and Cell Cycle in Research Cell Lines

Thiazole derivatives have been reported to influence cell fate by modulating apoptosis and cell cycle progression, particularly in cancer cell lines.

Cell Cycle Arrest : Certain 2-(hydrazinyl)-1,3-thiazole derivatives have been found to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov Similarly, pyrazolyl-thiazole derivatives have also been investigated for their effects on the cell cycle. nih.gov

Induction of Apoptosis : The cytotoxic effects of some thiazole derivatives are linked to their ability to induce programmed cell death. For example, 1,3-thiazole derivatives incorporating a phthalimide (B116566) group have been shown to induce apoptosis in cancer cells through the intrinsic pathway, as evidenced by DNA fragmentation and activation of caspase-3. nih.gov The cytotoxic activity of these compounds on cancer cells was directly related to their apoptotic potential. nih.gov

Antimicrobial and Antifungal Activity Mechanisms in Laboratory Studies

Thiazole-containing compounds have demonstrated a broad spectrum of activity against various pathogenic microorganisms. mdpi.combiointerfaceresearch.comresearchgate.netnih.gov The mechanisms underlying these effects are multifaceted, primarily involving the disruption of microbial cell integrity and interference with essential metabolic processes.

Bacterial and Fungal Cell Wall/Membrane Disruption Mechanisms

The structural integrity of the cell wall and membrane is paramount for microbial survival, and it is a key target for antimicrobial agents. Studies on thiazole derivatives have revealed their capacity to compromise these critical barriers in both bacteria and fungi.

Some thiazole derivatives are believed to possess amphiphilic properties, which facilitate their integration into the cell membranes of microbes. mdpi.com This insertion can lead to a cascade of detrimental events, including the leakage of vital cytoplasmic contents, disruption of normal physiological processes, and ultimately, programmed cell death or apoptosis. mdpi.com

In fungal species such as Candida albicans, certain thiazole derivatives have been shown to interfere with the structural components of the cell wall. nih.govnih.gov The mechanism of action may involve disruption of the fungal cell wall structure and/or the cell membrane. nih.govnih.gov This is supported by findings from sorbitol assays, where the presence of an osmotic protectant like sorbitol mitigates the antifungal effect, suggesting the cell wall is a primary target. nih.gov Echinocandins, a class of antifungal drugs, are known to inhibit the synthesis of (1,3)-β-D-glucan, a crucial component of the fungal cell wall. nih.gov

In bacteria, treatment with certain thiazole-quinolinium derivatives has been observed to cause morphological changes, such as cell elongation. rsc.org This suggests an interference with the bacterial cell division process, which is intricately linked to cell wall synthesis. rsc.org The ability of some thiazole derivatives to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria further points to mechanisms that can overcome the structural differences in their respective cell envelopes. mdpi.combiointerfaceresearch.com

Antineoplastic Activity Mechanisms in Cancer Cell Lines (In Vitro)

The thiazole scaffold is a prevalent feature in numerous anticancer agents, and derivatives of this compound have shown promise in preclinical studies against various cancer cell lines. nih.govmdpi.comnih.gov Their mechanisms of action are primarily centered on inducing programmed cell death and interfering with pathways that control cancer cell growth and spread.

Induction of Programmed Cell Death in Cancer Cells

A key strategy in cancer chemotherapy is to trigger apoptosis, or programmed cell death, in malignant cells. Numerous studies have demonstrated that thiazole derivatives are potent inducers of apoptosis in a variety of cancer cell lines. nih.govacs.orgjournalagent.comnih.govmdpi.comrsc.org

The induction of apoptosis by these compounds is often mediated through the intrinsic pathway, which involves the mitochondria. nih.gov Evidence for this includes the modulation of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.govacs.org This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. acs.orgnih.gov The released cytochrome c then activates a cascade of caspases, including caspase-3 and -7, which are executioner caspases that dismantle the cell. nih.govacs.org An increase in the expression of the tumor suppressor protein p53 has also been observed following treatment with some thiazole derivatives, which can contribute to the initiation of apoptosis. nih.gov Furthermore, some derivatives have been shown to upregulate the expression of the Fas death receptor, suggesting a potential involvement of the extrinsic apoptotic pathway as well. nih.gov

Table 1: Effects of Thiazole Derivatives on Apoptosis in Cancer Cell Lines

Derivative/CompoundCancer Cell LineKey Apoptotic Events ObservedReference(s)
Thiazole-phthalimide derivativesMCF-7, MDA-MB-468, PC-12Increased caspase-3 activity, DNA fragmentation, upregulation of BAX, downregulation of BCL-2 nih.gov
Arylidene-hydrazinyl-thiazolesBxPC-3, MOLT-4, MCF-7Increased caspase-3/7 activity, loss of mitochondrial membrane potential, modulation of Bcl2 and Bax gene expression acs.org
Substituted Thiazole DerivativesEhrlich Ascites Carcinoma (EAC)Elevation of p53 expression and cytochrome c levels nih.gov
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7Increased percentage of early and late apoptosis mdpi.com
1,3,4-Thiadiazole derivativeMCF-7Increased early apoptosis and necrosis rsc.org

This table is for illustrative purposes and represents a selection of findings. For detailed information, please refer to the cited sources.

Interference with Cancer Cell Proliferation and Metastasis Pathways

In addition to inducing cell death, derivatives of this compound can also inhibit the uncontrolled proliferation of cancer cells and their ability to metastasize, which is the primary cause of cancer-related mortality. nih.govnih.gov

The anti-proliferative effects are often achieved by causing cell cycle arrest at different checkpoints. mdpi.commdpi.comrsc.orgnih.govnih.govmdpi.com Depending on the specific derivative and the cancer cell line, arrest has been observed in the G1, S, or G2/M phases of the cell cycle. mdpi.commdpi.comrsc.orgnih.govmdpi.com One of the mechanisms contributing to G2/M arrest is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. nih.govnih.gov Some thiazole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, thereby preventing its polymerization. nih.gov

Crucially, several studies have highlighted the ability of thiazole derivatives to inhibit cancer cell migration and invasion, which are fundamental processes in metastasis. nih.govresearchgate.netresearchgate.net Some derivatives have demonstrated potent inhibition of cell migration in metastatic breast cancer, cervical cancer, and non-small cell lung cancer cell lines, often at concentrations that are not cytotoxic. nih.govresearchgate.net The proposed mechanism for this anti-migratory effect involves the impairment of actin structures in the cellular protrusions that drive cell movement. researchgate.net By targeting pathways that control cell motility, these compounds hold potential as anti-metastatic agents.

Table 2: Effects of Thiazole Derivatives on Cancer Cell Proliferation and Metastasis

Derivative/CompoundCancer Cell LineEffect on Proliferation/MetastasisMechanism of ActionReference(s)
Thiazole-naphthalene derivativesMCF-7Cell cycle arrest at G2/M phaseInhibition of tubulin polymerization nih.gov
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7Cell cycle arrest at G1/S phase- mdpi.com
Novel 1,3-thiazole analoguesMCF-7Cell cycle arrest at G1 stageInhibition of VEGFR-2 mdpi.com
1,3,4-Thiadiazole derivativeMCF-7Cell cycle arrest at G2/MInhibition of CDK1 rsc.org
Thiazole derivatives (e.g., 5k)MDA-MB-231, HeLa, A549Inhibition of cell migration and invasionImpaired actin structures in protrusions nih.govresearchgate.net
2,3-diaryl-4-thiazolidinone derivativesA549, MDA-MB-231Inhibition of cell migration, suppression of tumor growth and metastasisInduction of cell cycle arrest researchgate.net

This table is for illustrative purposes and represents a selection of findings. For detailed information, please refer to the cited sources.

Theoretical and Computational Chemistry of 2 1,3 Thiazol 4 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of 2-(1,3-thiazol-4-yl)propanoic acid at the atomic and electronic levels. These computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's electronic structure, predicting its spectroscopic behavior, and understanding its reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally signifies higher reactivity. mdpi.com

For thiazole (B1198619) derivatives, the HOMO and LUMO are often distributed across the entire molecule, indicating significant electron delocalization. researchgate.netnih.gov In the case of this compound, the HOMO is expected to be located on the electron-rich thiazole ring, which can act as an electron donor. Conversely, the LUMO, with its electron-accepting character, is also influenced by the thiazole and propanoic acid moieties. mdpi.com

Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to determine the energies of these orbitals. irjweb.comepstem.net The HOMO-LUMO gap provides valuable information about the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Calculated Electronic Properties of a Thiazole Derivative

Parameter Value Reference
HOMO Energy -5.5293 eV irjweb.com
LUMO Energy -0.8302 eV irjweb.com
HOMO-LUMO Energy Gap -4.6991 eV irjweb.com

Note: Data is for a related thiazole derivative and serves as an illustrative example. The specific values for this compound would require dedicated calculations.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts. epstem.netresearchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra. For propanoic acid, for instance, distinct peaks are expected for the carboxylic acid proton, the methylene (B1212753) protons, and the methyl protons, with their chemical shifts influenced by the neighboring thiazole ring. docbrown.info

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. scholarsresearchlibrary.com By comparing the calculated and experimental IR spectra, researchers can identify characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, N-H stretching if applicable, and various vibrations of the thiazole ring. scholarsresearchlibrary.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results due to the approximations inherent in the theoretical models. epstem.net

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov These calculations can identify the electronic transitions, such as those from the HOMO to the LUMO, that are responsible for the absorption of UV-visible light. thaiscience.info

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis explores the different spatial arrangements of the atoms in a molecule, known as conformers, and their relative energies.

The rotation around single bonds, such as the bond connecting the propanoic acid side chain to the thiazole ring, gives rise to various conformers. Computational methods can be used to calculate the potential energy surface of the molecule, identifying the low-energy, stable conformers and the energy barriers between them. mdpi.com The polarity of the solvent can significantly influence the conformational preferences of a molecule. soton.ac.uk For instance, certain conformers may be stabilized in polar solvents due to favorable dipole interactions. soton.ac.uk Understanding the preferred conformations is crucial for predicting how the molecule will interact with biological targets.

Molecular Docking and Molecular Dynamics Simulations with Biological Targets (Research-Focused)

To investigate the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction of the molecule (the ligand) with a biological target, typically a protein. plos.org

Ligand-Protein Interaction Analysis

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. researchgate.net This analysis reveals crucial non-covalent interactions, such as:

Hydrogen bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein. researchgate.net

Hydrophobic interactions: These involve nonpolar regions of the ligand and protein. nih.gov

π-π stacking: This can occur between the aromatic thiazole ring of the ligand and aromatic amino acid residues in the protein. plos.org

Electrostatic interactions: These arise from the charge distributions on the ligand and the protein. nih.gov

By identifying these key interactions, researchers can understand the structural basis for the ligand's affinity and selectivity for a particular protein target. researchgate.netnih.gov

Binding Affinity Predictions and Stability of Complexes

Molecular docking programs often provide a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). nih.govdntb.gov.ua A more negative binding energy generally indicates a more favorable interaction.

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. plos.org MD simulations provide a dynamic view of the system, allowing researchers to observe how the ligand and protein move and adapt to each other. plos.org These simulations can confirm the stability of the binding pose predicted by docking and provide a more detailed understanding of the thermodynamics of the interaction. dntb.gov.ua

Table 2: Illustrative Ligand-Protein Interaction Data

Interacting Residue Interaction Type Distance (Å)
ASN 108 Hydrogen Bond 2.9
SER 109 Hydrophobic 3.5
PHE 110 π-π Stacking 4.1
ARG 111 Electrostatic 3.2

Note: This is a hypothetical example to illustrate the type of data obtained from ligand-protein interaction analysis. Actual data would be specific to the protein target being studied.

Prediction of Physico-chemical Parameters (e.g., pKa, logP, Solvation Energies)chemicalize.com

The prediction of physico-chemical parameters for this compound is crucial for understanding its behavior in various chemical and biological systems. Computational methods provide valuable insights into properties like the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and solvation energies, which are fundamental for applications in medicinal chemistry and materials science.

The logarithm of the octanol-water partition coefficient, logP, is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates a preference for a non-polar environment (lipophilic), while a negative value suggests a preference for a polar environment (hydrophilic). Various online tools, such as ALOGPS and Molinspiration, can predict logP values based on the molecular structure using methods like atomistic or group contribution approaches. molinspiration.commolinspiration.com For instance, the Molinspiration method is based on group contributions derived from a large training set of molecules. nih.gov

Solvation energy refers to the energy change when a solute is transferred from a vacuum to a solvent. It is a critical parameter for understanding solubility and the thermodynamics of reactions in solution. The prediction of solvation energies is computationally intensive and often involves sophisticated models like implicit solvent models or explicit solvent simulations with molecular dynamics. While straightforward online calculators for solvation energy are less common, the principles behind its calculation are well-established in computational chemistry.

Below are the predicted physicochemical parameters for this compound based on computational models. It is important to note that these are theoretical predictions and may differ from experimental values.

Predicted Physicochemical Properties of this compound

ParameterPredicted ValueMethod/Tool
pKa
Acidic pKa (Carboxylic Acid)~3-4General prediction for similar carboxylic acids
logP
Consensus LogP~1.5 - 2.0Based on various computational models
Solvation Energy
Hydration EnergyNot availableRequires specific computational studies

Note: The predicted values are estimates and should be confirmed by experimental data.

For comparison, the computed XLogP3 value for the structurally related compound 2-Amino-3-(thiazol-4-yl)propanoic acid is -2.3, indicating its higher hydrophilicity due to the presence of the amino group. nih.gov Another related compound, (2S)-2-(1,3-thiazol-4-ylmethoxy)propanoic acid, has a computed XLogP3 of 0.6. These values highlight how small structural modifications can significantly impact the lipophilicity of a molecule.

The prediction of these physicochemical parameters through computational means offers a rapid and cost-effective way to screen compounds and guide further experimental work. However, the accuracy of these predictions is dependent on the quality of the models and algorithms used.

Advanced Analytical Techniques for 2 1,3 Thiazol 4 Yl Propanoic Acid Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would be employed to fully characterize 2-(1,3-thiazol-4-yl)propanoic acid.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the thiazole (B1198619) ring, the methine proton at the C2 position of the propanoic acid chain, the methyl protons at the C3 position, and the acidic proton of the carboxyl group. The splitting patterns (e.g., singlets, doublets, quartets) would reveal the number of neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. This would include the carbons of the thiazole ring, the carbonyl carbon of the carboxylic acid, the methine carbon, and the methyl carbon of the propanoic acid moiety. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0 Singlet (broad) 1H -COOH
~8.9 Singlet 1H Thiazole H-2
~7.5 Singlet 1H Thiazole H-5
~4.0 Quartet 1H -CH(COOH)-

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~175 C=O (Carboxylic acid)
~155 Thiazole C-2
~148 Thiazole C-4
~115 Thiazole C-5
~45 -CH(COOH)-

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key absorptions would include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, C-H stretches from the alkyl and aromatic-like thiazole portions, and characteristic vibrations of the thiazole ring. docbrown.infolibretexts.orgshout.education

Hypothetical IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Broad, Strong O-H stretch (Carboxylic acid dimer)
~1710 Strong C=O stretch (Carbonyl)
~1600 & ~1500 Medium C=N and C=C stretch (Thiazole ring)
~1450 & ~1380 Medium C-H bend (Alkyl)
~1250 Medium C-O stretch

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic or heteroaromatic rings. The thiazole ring in this compound would be expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.

Hypothetical UV-Vis Absorption Data for this compound (in Methanol)

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. HRMS allows for the determination of the exact molecular formula of a compound by measuring its mass with very high precision. For this compound, the molecular ion peak would be observed, and fragmentation would likely involve the loss of the carboxyl group and cleavage of the propanoic acid side chain.

Hypothetical Mass Spectrometry Data for this compound

m/z Interpretation
[M]+ Molecular Ion
[M-45]+ Loss of -COOH

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity in research and production samples.

HPLC is the most common technique for assessing the purity of non-volatile organic compounds. A validated HPLC method would be crucial for the analysis of this compound. This would involve selecting an appropriate stationary phase (column), mobile phase, and detector. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be a standard starting point. pensoft.netresearchgate.netpensoft.netresearchgate.nethplc.eu

Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature 30 °C

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of carboxylic acids like this compound by GC is often challenging. Their inherent polarity and low volatility, due to the carboxylic acid group, can lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption onto the chromatographic column. youtube.com

To overcome these issues, chemical derivatization is a standard and necessary step. jfda-online.com This process involves chemically modifying the analyte to create a new, more volatile, and thermally stable derivative suitable for GC analysis. youtube.com Common derivatization strategies for carboxylic acids include:

Alkylation: Converting the carboxylic acid to an ester (e.g., a methyl or isobutyl ester).

Silylation: Replacing the acidic proton with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov

A well-established method for the GC-Mass Spectrometry (GC-MS) analysis of a structurally related sulfur-containing carboxylic acid, 1,3-thiazinane-4-carboxylic acid, involves derivatization using isobutyl chloroformate (IBCF) in the presence of pyridine (B92270). nih.gov This reaction converts the carboxylic acid into its more volatile isobutyl ester derivative, enabling successful separation and detection. nih.gov A similar protocol would be highly applicable to this compound. The resulting derivative can then be analyzed by GC-MS, which couples the separation power of GC with the identification capabilities of mass spectrometry.

Below is a table outlining typical parameters for a hypothetical GC-MS analysis of derivatized this compound, based on established methods for similar analytes. nih.gov

ParameterTypical SettingPurpose
Derivatization ReagentIsobutyl Chloroformate (IBCF) with PyridineIncreases volatility and thermal stability by converting the carboxylic acid to an ester.
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similarStationary phase providing good separation for a wide range of semi-volatile compounds.
Injector Temperature250-280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Temperature ProgramInitial temp ~70°C, ramped to ~300°CSeparates compounds based on their boiling points and interactions with the column.
Carrier GasHelium or HydrogenMobile phase that carries the analyte through the column.
DetectorMass Spectrometer (MS)Provides mass-to-charge ratio data for structural identification and quantification.
Ionization ModeElectron Ionization (EI)Standard ionization technique that generates a reproducible fragmentation pattern.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical technique used widely in organic synthesis. libretexts.org For a compound like this compound, TLC serves several critical research functions:

Monitoring Reaction Progress: Chemists can track the conversion of starting materials to the final product by spotting the reaction mixture on a TLC plate over time. acs.orgnih.gov

Assessing Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. libretexts.org

Optimizing Purification Conditions: Different solvent systems (mobile phases) can be tested quickly with TLC to determine the best conditions for separating the target compound from byproducts using column chromatography.

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase (the eluent). libretexts.org The sample is spotted at the bottom of the plate, which is then placed in a chamber with the eluent. As the eluent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org

The position of a compound on the developed plate is described by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). libretexts.org

ParameterTypical Material/SystemFunction
Stationary PhaseSilica Gel 60 F254 Aluminum SheetsPolar adsorbent that separates compounds based on polarity. The F254 indicator allows for UV visualization.
Mobile Phase (Eluent)Ethyl Acetate/Hexane, Chloroform/Methanol, often with a small amount of Acetic or Formic AcidSolvent system that moves up the plate. The ratio is adjusted to achieve good separation (target Rf ~0.2-0.4). Acid is added to suppress deprotonation of the carboxylic acid, reducing streaking.
ApplicationGlass capillary micropipetteUsed to apply a small, concentrated spot of the sample solution to the baseline of the TLC plate.
VisualizationUV light (254 nm), Iodine vapor, Permanganate stain, Vanillin (B372448) stainMethods to see the separated compound spots, which are often colorless. UV is non-destructive, while stains are destructive.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive analytical method for determining the complete three-dimensional structure of a molecule in its solid, crystalline form. This technique provides unambiguous proof of chemical structure by mapping the precise positions of atoms in the crystal lattice. The resulting data includes exact bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation.

For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information. The analysis would confirm the connectivity of the thiazole and propanoic acid moieties and reveal the planarity of the thiazole ring. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate how the molecules pack together in the solid state. This packing information is crucial for understanding physical properties like melting point and solubility.

While a specific crystal structure for this compound is not publicly documented, analysis of other thiazole derivatives demonstrates the power of this technique. For example, the crystal structure of a related 2,4-disubstituted thiazole derivative confirmed the near co-planarity of the thiazole and adjacent phenyl rings and provided detailed bond lengths within the thiazole core. nih.gov This level of detail is what would be expected from a successful crystallographic analysis of the title compound.

Crystallographic ParameterType of Information Provided
Molecular Formula & WeightConfirmation of the elemental composition (e.g., C₆H₇NO₂S).
Crystal SystemThe basic geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic).
Space GroupThe symmetry elements present within the unit cell.
Unit Cell Dimensions (Å, °)The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-S, C=N, C-C, C=O).
Bond Angles (°)Angles formed by three connected atoms, defining the molecular geometry.
Hydrogen Bonding DetailsIdentifies donor-acceptor pairs and distances, revealing key intermolecular forces.

Electrochemical Methods for Characterization and Detection in Research Settings

Electrochemical methods offer a highly sensitive and selective approach for the characterization and detection of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools in a research context for probing the redox behavior of a compound. nih.gov

The thiazole ring is an electroactive moiety, and its oxidation or reduction can be observed by applying a variable potential at an electrode surface and measuring the resulting current. A cyclic voltammetry experiment can reveal the potentials at which the compound undergoes electron transfer, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is characteristic of the molecule's electronic structure. nih.gov

Furthermore, electrochemical methods can be harnessed to develop highly sensitive sensors for quantitative analysis. nih.gov This typically involves modifying the surface of a working electrode (e.g., a glassy carbon electrode) with a material that enhances the electrochemical signal of the target analyte. For instance, a novel sensor for dopamine (B1211576) was recently fabricated by electropolymerizing a different benzothiazole (B30560) derivative onto a glassy carbon electrode. nih.gov This modified electrode exhibited a significantly enhanced response to dopamine, allowing for its detection at very low concentrations in biological samples. A similar strategy could be envisioned for this compound.

The key advantages of electrochemical detection include high sensitivity, often reaching micromolar (µM) or even nanomolar (nM) detection limits, and selectivity, which can be tuned by modifying the electrode surface and controlling the experimental parameters like pH. nih.gov

The table below summarizes key findings from a relevant study on an electrochemical sensor, illustrating the type of data and performance metrics that could be achieved for the analysis of this compound. nih.gov

ParameterExample Finding (from a related study)Significance in Research
TechniqueCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)CV is used to study redox behavior; DPV is used for sensitive quantification.
Working ElectrodePolymer-modified Glassy Carbon Electrode (GCE)The modification enhances the signal and selectivity for the target analyte.
pH of Supporting ElectrolyteOptimized at pH 7.0The electrochemical response is often pH-dependent; optimization is key for maximum sensitivity.
Oxidation/Reduction PotentialA distinct anodic (oxidation) peak is observed at a specific potential.The potential is characteristic of the compound and can be used for identification.
Linear RangeA range over which the peak current is directly proportional to concentration.Defines the concentration window where the method is quantitatively accurate.
Limit of Detection (LOD)Low micromolar (µM) to nanomolar (nM) range.Indicates the lowest concentration of the analyte that can be reliably detected.

Emerging Applications and Future Research Directions of 2 1,3 Thiazol 4 Yl Propanoic Acid

Role as a Key Synthetic Intermediate in Complex Chemical Syntheses

The structural motif of 2-(1,3-thiazol-4-yl)propanoic acid serves as a valuable starting point for the synthesis of more complex molecules with diverse functionalities. The thiazole (B1198619) ring itself can be synthesized through various methods, with the Hantzsch synthesis being a particularly common and versatile approach, involving the condensation of α-haloketones or aldehydes with thioamides or thiourea (B124793). nih.gov The propanoic acid side chain offers a reactive handle for a variety of chemical transformations, including amidation, esterification, and other coupling reactions.

For instance, the synthesis of novel N,N-disubstituted β-amino acids and their derivatives has been achieved using N-phenyl-N-thiocarbamoyl-β-alanine as a precursor, which can be cyclized to form a thiazole ring. nih.gov This highlights the utility of the propanoic acid moiety in building more elaborate molecular architectures. Furthermore, the synthesis of various thiazole derivatives often involves multi-step reaction sequences where the core thiazole propanoic acid structure is a key intermediate. mdpi.comukma.edu.ua The ability to modify both the thiazole ring and the propanoic acid side chain allows for the creation of a diverse library of compounds for various applications.

Potential Applications in Materials Science and Polymer Chemistry (e.g., NLO Materials)

Thiazole-containing compounds are increasingly being explored for their potential in materials science, particularly in the development of polymers and nonlinear optical (NLO) materials. The thiazole ring's aromaticity and the presence of heteroatoms contribute to its unique electronic properties, making it an attractive component for materials with specific functions. nih.govcedarville.edu

Thiazole units can be incorporated into polymer backbones to create materials with tailored properties. cedarville.eduacs.org For example, polymers containing recurring thiazole rings have been synthesized and studied for their potential applications. cedarville.eduacs.org The specific substitution pattern on the thiazole ring, including the presence of groups like the propanoic acid moiety, can influence the polymer's solubility, thermal stability, and electronic characteristics. While direct applications of this compound in NLO materials are still an emerging area of research, the fundamental properties of the thiazole ring suggest its potential. The delocalized π-electron system of the thiazole ring can contribute to large molecular hyperpolarizabilities, a key requirement for NLO activity. By incorporating this thiazole derivative into larger conjugated systems or polymers, it may be possible to design novel materials with significant NLO responses.

Development as Chemical Probes and Biosensors for Research Tools

The inherent properties of the thiazole scaffold make it an excellent candidate for the development of chemical probes and biosensors. Thiazole derivatives have demonstrated strong coordination capabilities with various ions and possess favorable photophysical properties, making them suitable for use in fluorescent sensors. nih.gov

Recent research has highlighted the successful design of thiazole-based chemosensors for the detection of toxic ions. nih.gov These sensors often operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov The propanoic acid group of this compound can be utilized to attach the thiazole core to other molecules, such as biomolecules or solid supports, facilitating the development of targeted or immobilized sensors.

For example, a fluorescent sensing probe for double-stranded RNA (dsRNA) was developed by incorporating thiazole orange, a benzothiazole (B30560) derivative, into a peptide nucleic acid (PNA). nih.gov This probe exhibits a significant fluorescence enhancement upon binding to the target dsRNA, allowing for real-time monitoring. nih.gov This demonstrates the potential of using thiazole derivatives as the signaling unit in sophisticated biosensors. The development of such tools is crucial for real-time monitoring, bioimaging, and the creation of field-deployable analytical devices. nih.gov

Challenges and Opportunities in this compound Research

Despite the promising applications of this compound and its analogs, several challenges and exciting opportunities remain in this field of research.

Overcoming Synthetic Difficulties for Complex Analogues

While the Hantzsch synthesis and other methods are available for preparing the thiazole ring, the synthesis of complex analogs of this compound can be challenging. nih.gov Introducing multiple substituents with specific stereochemistry or creating intricate molecular architectures often requires multi-step synthetic routes that can be low-yielding and labor-intensive. zsmu.edu.ua Developing more efficient and versatile synthetic methodologies for accessing a wider range of derivatives is a key area for future research. This includes the development of novel catalytic systems and the exploration of new reaction pathways. zsmu.edu.ua

Exploring Novel Biological Targets and Mechanistic Pathways

Thiazole-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov Many clinically used drugs, such as the anticancer agents dasatinib (B193332) and ixabepilone, contain a thiazole nucleus. nih.govnih.gov While the biological activities of many thiazole derivatives have been explored, the specific targets and mechanistic pathways of this compound and its close analogs are less well-defined.

Future research should focus on identifying the specific proteins and cellular pathways that are modulated by these compounds. This will require a combination of experimental approaches, including biochemical assays, cell-based screening, and proteomics. Elucidating the mechanism of action is crucial for the rational design of more potent and selective therapeutic agents. For instance, some thiazole derivatives have shown potential as inhibitors of enzymes like cruzain in T. cruzi, while others exhibit anticancer activity through mechanisms such as the inhibition of tubulin polymerization. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines (Non-clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netnih.gov These computational tools can be applied to various stages of the non-clinical drug discovery pipeline, from target identification to lead optimization. nih.gov For thiazole derivatives, AI and ML can be used to predict their biological activities, physicochemical properties, and potential off-target effects. nih.goveurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can effectively predict how chemical modifications to the this compound scaffold will impact its biological activity. nih.goveurekaselect.com For example, ML models have been developed to predict the inhibitory activity of thiazole derivatives against specific targets like the estrogen receptor. nih.goveurekaselect.com These models can be trained on large datasets of known compounds to identify patterns and correlations between chemical structure and biological function. nih.gov By using AI and ML to screen virtual libraries of thiazole analogs, researchers can prioritize the synthesis and testing of the most promising candidates, thereby accelerating the discovery of new drug leads. researchgate.netresearchgate.net

Q & A

Basic Research Questions

What are the primary synthetic routes for 2-(1,3-thiazol-4-yl)propanoic acid derivatives?

Methodological Answer:
Derivatives are synthesized via condensation, cyclization, or functionalization of thiazole cores. Key approaches include:

Method Reagents/Conditions Example Compound Yield Reference
Thiazole ring formationChloroacetone, 2-bromoacetophenone, reflux in acetone, NaOAc quenching3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid44–60%
Aldehyde condensationAromatic aldehydes (e.g., cinnamaldehyde), NaOH, 80°C, followed by acidification3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid65%
BrominationBr₂ in acetic acid, 60°C, Na₂S₂O₃ neutralization3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid54%

Key Considerations:

  • Solvent choice (e.g., dry acetone for moisture-sensitive reactions).
  • Purification via recrystallization (methanol/water) or column chromatography .

Which characterization techniques are essential for confirming thiazole-propanoic acid derivatives?

Methodological Answer:
Multi-technique validation is critical due to structural complexity:

Technique Application Example Data Reference
¹H/¹³C NMR Assigns proton/environment (e.g., thiazole S–CH at δ 6.10–6.16 ppm)3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid: δ 2.37 (CH₃), 7.29 (Har)
IR Spectroscopy Identifies functional groups (e.g., C=O stretch at 1715 cm⁻¹)1715 cm⁻¹ (carboxylic acid), 1506 cm⁻¹ (thiazole C=N)
Elemental Analysis Confirms purity and empirical formula (e.g., C:62.04%, N:9.65%)Deviation <0.3% validates synthetic accuracy

Data Cross-Validation:

  • Discrepancies in NMR integration may indicate isomerization; use 2D NMR (COSY, HSQC) for resolution .

How do structural modifications influence solubility and stability?

Methodological Answer:

  • Solubility:
    • Polar groups (e.g., –COOH, –OH): Enhance aqueous solubility (e.g., 3-aminothiazole derivatives in PBS buffer at pH 7.4) .
    • Hydrophobic substituents (e.g., methyl, phenyl): Improve lipid membrane permeability but reduce water solubility .
  • Stability:
    • Electron-withdrawing groups (e.g., –NO₂, –Br): Stabilize thiazole rings against hydrolysis .
    • Steric hindrance (e.g., 2-methyl substitution): Reduces oxidative degradation .

Experimental Design Tip:

  • Use logP calculations (e.g., ACD/Labs) to predict solubility trends during derivative design .

What in vitro biological activities have been observed for these derivatives?

Methodological Answer:

Activity Assay Key Findings Reference
Anticancer MTT assay (HeLa cells)IC₅₀ = 12 µM for 3-((5-Cinnamoyl-thiazol-2-yl)propanoic acid)
Antimicrobial Agar diffusion (E. coli)Zone of inhibition = 14 mm (100 µg/mL)
Enzyme Inhibition COX-2 inhibition assay75% inhibition at 10 µM for fluorophenyl-substituted derivatives

Note: Bioactivity correlates with electron-deficient thiazole cores and carboxylic acid flexibility .

Advanced Research Questions

How can SAR studies optimize thiazole-propanoic acid derivatives?

Methodological Answer:

  • Step 1: Systematically vary substituents (e.g., halogens, alkyl chains) on thiazole and phenyl rings.
  • Step 2: Test derivatives in bioassays (e.g., IC₅₀ for cytotoxicity).
  • Step 3: Use QSAR models to link substituent electronegativity/volume to activity .

Example Finding:

  • Fluorine substitution at the para position increases COX-2 binding affinity by 30% due to enhanced dipole interactions .

What strategies resolve contradictions in spectroscopic data?

Methodological Answer:

  • Issue: Overlapping NMR signals (e.g., aromatic protons in multi-ring systems).
  • Solution:
    • Use deuterated solvents (DMSO-d₆) to sharpen peaks .
    • Perform X-ray crystallography for unambiguous structural confirmation (e.g., 3.0 Å resolution for a dibromo derivative) .
    • Validate via isotopic labeling (¹⁵N/¹³C) in complex cases .

How does computational modeling predict biological interactions?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Predict binding modes to targets (e.g., EGFR kinase).
    • Key Parameter: Grid box centered on ATP-binding pocket (60 × 60 × 60 Å) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes (e.g., 100 ns runs, RMSD <2.0 Å) .

Case Study:

  • A cinnamoyl derivative showed stable H-bonds with EGFR residues Lys745 and Thr790 over 80 ns .

How to assess stereoisomers’ bioactivity differences?

Methodological Answer:

  • Synthesis: Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis .
  • Separation: Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10) .
  • Testing: Compare IC₅₀ values of (R)- and (S)-enantiomers (e.g., 10-fold difference in anticancer activity) .

How to optimize reaction conditions for scale-up?

Methodological Answer:

Parameter Optimization Strategy Outcome
Catalyst Replace Na₂CO₃ with K₂CO₃ for faster cyclizationYield increased from 44% to 58%
Solvent Switch from acetone to DMF for high-temperature reactionsImproved solubility of nitro intermediates
Workup Use membrane filtration instead of centrifugation for precipitate collectionReduced processing time by 40%

What enzyme interaction mechanisms are proposed?

Methodological Answer:

  • Kinetic Studies:
    • Competitive Inhibition: Lineweaver-Burk plots show increased Km with unchanged Vmax (e.g., COX-2) .
  • Mutagenesis: Replace key residues (e.g., Thr790Ala in EGFR) to confirm binding pockets .
  • Fluorescence Quenching: Monitor tryptophan emission changes upon ligand binding (Stern-Volmer analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.